molecular formula C25H26FN5O3S B2743763 N-(4-amino-2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide CAS No. 872597-06-3

N-(4-amino-2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide

Cat. No. B2743763
CAS RN: 872597-06-3
M. Wt: 495.57
InChI Key: BNLZDROKBQMFAP-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups, including an amine, a thioether, a pyrimidinone, and a benzamide. These functional groups suggest that the compound could have a variety of chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the benzamide group could be introduced through a reaction with 4-fluorobenzoic acid . The pyrimidinone group could be formed through a condensation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The benzamide and pyrimidinone groups are aromatic and planar, while the piperidine ring is non-aromatic and can adopt a variety of conformations .


Chemical Reactions Analysis

This compound could undergo a variety of chemical reactions. For example, the amine group could participate in acid-base reactions, the thioether group could undergo oxidation, and the pyrimidinone group could undergo reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amine and a carbonyl could make the compound polar and capable of forming hydrogen bonds .

Scientific Research Applications

Antimicrobial Activity

Fluorobenzamides, including structures related to the compound of interest, have demonstrated promising antimicrobial effects. A study by Desai et al. (2013) on microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine revealed that these compounds exhibit significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The presence of a fluorine atom was noted to enhance antimicrobial efficiency Desai, N., Rajpara, K. M., & Joshi, V. V. (2013). Journal of Fluorine Chemistry, 145, 102-111.

Cancer Therapy

Research on novel kinesin spindle protein (KSP) inhibitors identified compounds structurally related to the chemical as effective in arresting cells in mitosis, thereby inducing cellular death and showcasing potential as anticancer agents. Theoclitou et al. (2011) highlighted the development of a compound with both excellent biochemical potency and suitable pharmaceutical properties for clinical development against cancer Theoclitou, M., et al. (2011). Journal of Medicinal Chemistry, 54(19), 6734-6750.

Environmental and Biological Sensing

Wang et al. (2012) described the development of a reaction-based fluorescent probe that distinguishes thiophenols from aliphatic thiols. This probe design, utilizing structures related to the compound of interest, enables selective and sensitive detection of thiophenols in water samples, underlining its utility in environmental and biological sciences Wang, Z., et al. (2012). Analytical Chemistry, 84(11), 4915-4920.

Imaging Techniques

A study by Shiue et al. (1997) on N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide, a compound with structural similarities, demonstrated its potential as a ligand for PET imaging of sigma receptors. In vitro and in vivo evaluations showed high affinity and selectivity for sigma receptors, indicating its applicability in PET imaging to study receptor distributions in various diseases Shiue, C., et al. (1997). Nuclear Medicine and Biology, 24, 671-676.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, it could interact with biological targets such as enzymes or receptors .

Safety and Hazards

The safety and hazards of this compound would depend on its specific properties. For example, many amines are irritants, and many thioethers are toxic .

Future Directions

Future research could explore the synthesis of this compound, its properties, and its potential uses. For example, it could be studied as a potential drug or as a building block for the synthesis of other complex molecules .

properties

IUPAC Name

N-[4-amino-2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN5O3S/c26-19-8-6-18(7-9-19)23(33)28-21-22(27)29-25(30-24(21)34)35-15-20(32)31-12-10-17(11-13-31)14-16-4-2-1-3-5-16/h1-9,17H,10-15H2,(H,28,33)(H3,27,29,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLZDROKBQMFAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)CSC3=NC(=C(C(=O)N3)NC(=O)C4=CC=C(C=C4)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-amino-2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide

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